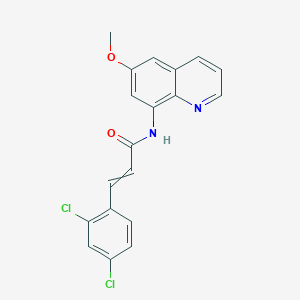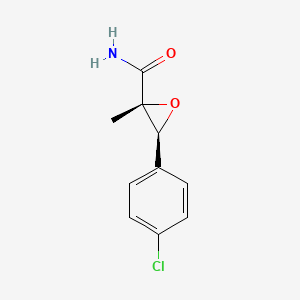
(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide is a chiral epoxide compound characterized by the presence of a chlorophenyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide typically involves the epoxidation of a suitable precursor, followed by the introduction of the carboxamide group. One common method involves the use of a chlorophenyl-substituted alkene, which undergoes epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The resulting epoxide is then reacted with an amine to form the carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects. The chlorophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-3-(4-Bromophenyl)-2-methyloxirane-2-carboxamide
- (2R,3S)-3-(4-Fluorophenyl)-2-methyloxirane-2-carboxamide
- (2R,3S)-3-(4-Methylphenyl)-2-methyloxirane-2-carboxamide
Uniqueness
(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific stereochemistry of the compound also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H10ClNO2 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
(2R,3S)-3-(4-chlorophenyl)-2-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C10H10ClNO2/c1-10(9(12)13)8(14-10)6-2-4-7(11)5-3-6/h2-5,8H,1H3,(H2,12,13)/t8-,10+/m0/s1 |
Clave InChI |
LLTQBFKRTFVQDP-WCBMZHEXSA-N |
SMILES isomérico |
C[C@@]1([C@@H](O1)C2=CC=C(C=C2)Cl)C(=O)N |
SMILES canónico |
CC1(C(O1)C2=CC=C(C=C2)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


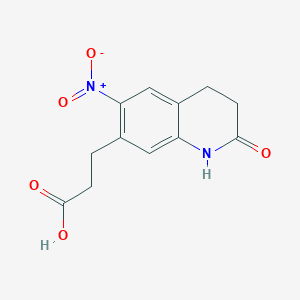
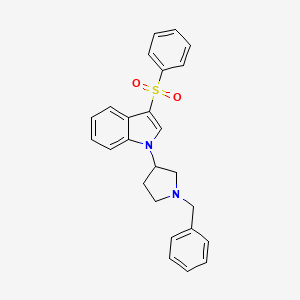
silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)
![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)
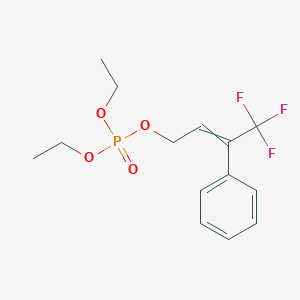
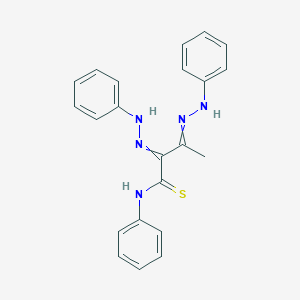
![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)
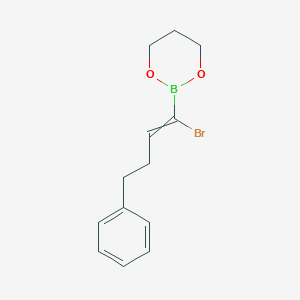
![1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene](/img/structure/B12540279.png)
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)
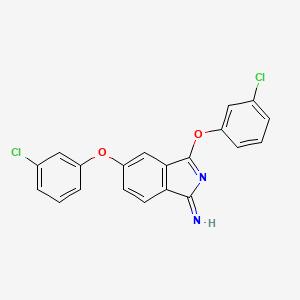
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
